molecular formula C14H20ClN3O2 B098963 4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine CAS No. 18053-44-6

4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine

Cat. No.: B098963
CAS No.: 18053-44-6
M. Wt: 297.78 g/mol
InChI Key: XOVFORNMFWVHSY-UHFFFAOYSA-N
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Description

4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine is a complex organic compound featuring a morpholine ring, an amino group, and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-amino-6-chlorobenzaldehyde with methylamine to form the intermediate 2-amino-6-chlorobenzylmethylamine.

    Acylation: The intermediate is then acylated using chloroacetyl chloride to form 4-((((2-amino-6-chlorophenyl)methyl)methylamino)acetyl)chloride.

    Cyclization: Finally, the acylated intermediate undergoes cyclization with morpholine to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis may be optimized for scale, involving continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the chlorinated aromatic ring, potentially leading to dechlorination.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are typical.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dechlorinated products.

    Substitution: Nitrated or sulfonated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine serves as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s structure suggests potential biological activity, particularly as a precursor to drugs targeting neurological or inflammatory pathways. Research is ongoing to explore its efficacy and safety in various therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers with specific properties, or as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism by which 4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating biological pathways. The amino and chlorinated aromatic groups are likely involved in binding interactions, while the morpholine ring may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)piperidine: Similar structure but with a piperidine ring instead of morpholine.

    4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)thiomorpholine: Contains a thiomorpholine ring, introducing sulfur into the structure.

Uniqueness

4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity differently compared to similar compounds with piperidine or thiomorpholine rings. The specific combination of functional groups in this compound allows for unique interactions in both chemical reactions and biological systems.

Properties

IUPAC Name

2-[(2-amino-6-chlorophenyl)methyl-methylamino]-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-17(9-11-12(15)3-2-4-13(11)16)10-14(19)18-5-7-20-8-6-18/h2-4H,5-10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVFORNMFWVHSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC=C1Cl)N)CC(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170976
Record name 4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18053-44-6
Record name 2-[[(2-Amino-6-chlorophenyl)methyl]methylamino]-1-(4-morpholinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18053-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018053446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-((((2-Amino-6-chlorophenyl)methyl)methylamino)acetyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[[[(2-amino-6-chlorophenyl)methyl]methylamino]acetyl]morpholine
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